molecular formula C11H19NO4 B8269021 (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid

(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid

Cat. No.: B8269021
M. Wt: 229.27 g/mol
InChI Key: WZZGWPOKJCVJGU-JGVFFNPUSA-N
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Description

(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. One common method is the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (3R,5S)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, revealing the free amine group for further reactions .

Properties

IUPAC Name

(3R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZGWPOKJCVJGU-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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